
4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
描述
4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C6H4BrF3N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
准备方法
The synthesis of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) under mild conditions . The resulting 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is then subjected to further functionalization to introduce the carboxylic acid group. This can be achieved through a Br–Li exchange reaction followed by carboxylation .
化学反应分析
Nucleophilic Substitution at the Bromine Position
The bromine atom at the 4-position is a key site for nucleophilic substitution reactions due to its electrophilic nature.
Reagents/Conditions :
-
Amines : React with bromine via SN2 mechanisms under basic conditions (e.g., K₂CO₃ in DMF) to yield 4-amino-substituted derivatives.
-
Thiols : Substitute bromine in the presence of CuI or Pd catalysts to form thioether-linked pyrazoles.
-
Alkoxides : Generate ether derivatives under mild heating.
Example Reaction :
Key Products :
Reactant | Product | Yield | Reference |
---|---|---|---|
Methylamine | 4-Methylamino derivative | 75% | |
Benzylthiol | 4-Benzylthioether | 68% |
Decarboxylation of the Carboxylic Acid Group
The carboxylic acid group at the 3-position undergoes decarboxylation under thermal or acidic conditions, forming a simpler pyrazole scaffold.
Reagents/Conditions :
-
Heating at 150–200°C in inert solvents (e.g., DMSO or DMF).
-
Acidic hydrolysis with H₂SO₄ or HCl.
Example Reaction :
Key Observations :
-
Decarboxylation preserves the bromine and trifluoromethyl groups, enabling further functionalization.
Esterification and Amidation of the Carboxylic Acid
The carboxylic acid group is amenable to esterification or amidation, enhancing solubility or enabling bioconjugation.
Reagents/Conditions :
-
Esterification : SOCI₂ or DCC/DMAP with alcohols.
-
Amidation : EDC/HOBt coupling with amines.
Example Reaction :
Key Products :
Derivative Type | Reagent | Product Application | Reference |
---|---|---|---|
Ethyl ester | Ethanol, H₂SO₄ | Pharmaceutical intermediates | |
Benzylamide | Benzylamine, EDC | Agrochemical precursors |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Reagents/Conditions :
-
Buchwald–Hartwig Amination : Pd₂(dba)₃, Xantphos, amines.
Example Reaction :
Key Products :
Coupling Partner | Catalyst | Yield | Reference |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ | 82% | |
4-Pyridylboronic acid | Pd(OAc)₂ | 70% |
Functionalization of the Trifluoromethyl Group
The trifluoromethyl group at the 5-position is typically inert but can participate in radical or electrophilic reactions under specialized conditions.
Reagents/Conditions :
-
Radical Fluorination : XeF₂ or Selectfluor®.
-
Electrophilic Aromatic Substitution : Limited due to electron-withdrawing effects.
科学研究应用
Medicinal Chemistry
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has been studied for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi, suggesting potential use in treating infections .
- Anti-inflammatory Properties : The compound is also explored for its ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.
Agrochemicals
The compound serves as a building block in the synthesis of agrochemicals:
- Herbicides and Pesticides : Its unique structure allows it to be modified into effective herbicides, contributing to agricultural productivity .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives against pathogenic bacteria. Results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Derivative A | 8 | E. coli |
Derivative B | 16 | S. aureus |
Case Study 2: Anti-inflammatory Activity
In another study, the anti-inflammatory effects of the compound were assessed using an animal model of acute inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, indicating its potential utility in developing new anti-inflammatory medications .
作用机制
The mechanism of action of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, in agrochemistry, it may act as a protoporphyrinogen oxidase (Protox) inhibitor, disrupting the biosynthesis of chlorophyll in plants and leading to their death . The exact molecular targets and pathways depend on the specific application and context.
相似化合物的比较
4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the bromine and carboxylic acid groups, making it less versatile for certain applications.
4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole: Lacks the carboxylic acid group, limiting its use in reactions requiring this functional group.
1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
生物活性
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a bromine atom, a trifluoromethyl group, and a carboxylic acid functional group, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₄BrF₃N₂O₂
- CAS Number : 497833-03-1
- Molecular Weight : 235.01 g/mol
The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The compound can act as an enzyme inhibitor, affecting multiple biochemical pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression and inflammation.
- Protein Binding : It can bind to target proteins, altering their activity and potentially leading to apoptosis in malignant cells.
Anticancer Properties
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory processes.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast and liver cancer cell lines, suggesting its potential as an anticancer agent.
Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of pyrazole derivatives in vivo. The results showed that treatment with this compound significantly reduced edema in animal models, indicating strong anti-inflammatory activity.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, and what factors influence reaction yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of furandione derivatives with hydrazones, followed by halogenation. For example, 4-benzoyl-5-phenyl-2,3-furandione reacts with (4-(trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazone to form pyrazole intermediates, which are brominated at the 4-position . Yield optimization depends on reaction temperature (60-80°C), stoichiometric control of brominating agents (e.g., NBS or Br₂), and purification via recrystallization or column chromatography. Side reactions, such as over-bromination, can be mitigated by slow reagent addition .
Q. How is the acid chloride derivative of this compound synthesized, and what subsequent reactions are feasible?
- Methodological Answer : The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DMF or dichloromethane. The reaction progress is monitored by FT-IR for the disappearance of the -COOH peak (~1700 cm⁻¹) and emergence of -COCl (~1800 cm⁻¹). The acid chloride reacts with nucleophiles (e.g., alcohols, amines) via Schotten-Baumann conditions to form esters (e.g., 4a-c) or amides (5a-f). Cyclization with hydrazines yields pyrazolopyridazinones (8-10), useful in medicinal chemistry .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., trifluoromethyl singlet at δ ~120 ppm in ¹³C; pyrazole ring protons at δ 6.5-8.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (exact mass: 227.9527 for C₅H₄BrF₃N₂) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and confirms bromine positioning in derivatives (e.g., single-crystal studies with R factor <0.05) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl groups to the pyrazole core?
- Methodological Answer : The bromine at the 4-position serves as a leaving group for palladium-catalyzed coupling. Key parameters:
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with K₃PO₄ as base in degassed DMF/H₂O (3:1) at 80-100°C .
- Boronic Acid Equivalents : 1.2-1.5 equivalents prevent homeocoupling.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes Pd residues. Yields >70% are achievable with electron-deficient aryl boronic acids .
Q. What strategies address low yields in cyclization reactions to form pyrazolopyridazinones?
- Methodological Answer : Cyclization with hydrazines often suffers from competing hydrolysis. Mitigation strategies:
- Solvent Choice : Use anhydrous THF or toluene to minimize water interference.
- Catalytic Acid : p-TsOH (10 mol%) accelerates imine formation.
- Microwave Assistance : Shortens reaction time (30 mins vs. 12 hrs) and improves yields by 15-20% . Post-reaction, column chromatography (CH₂Cl₂:MeOH 9:1) isolates the product.
Q. How do structural modifications (e.g., esterification, trifluoromethyl substitution) impact bioactivity, and how is this analyzed?
- Methodological Answer :
- Ester Derivatives : Methyl/ethyl esters (e.g., compound 4a) enhance cell permeability, tested via logP measurements (HPLC) .
- Trifluoromethyl Effects : Electron-withdrawing CF₃ groups increase metabolic stability (assayed via microsomal incubation) and antibacterial potency (MIC against S. aureus reduced by 4-fold vs. non-CF₃ analogs) .
- Bioactivity Assays : Minimum inhibitory concentration (MIC) testing in Mueller-Hinton broth and time-kill studies validate efficacy .
Q. Data Contradiction Analysis
Q. Discrepancies in reported antibacterial activity: How to validate structure-activity relationships (SAR)?
- Methodological Answer : Conflicting MIC values may arise from impurities or assay conditions. Resolve via:
- Purity Verification : HPLC (>95% purity, C18 column, acetonitrile/water gradient) .
- Standardized Assays : Use CLSI guidelines with fixed inoculum size (5×10⁵ CFU/mL) and cation-adjusted broth .
- Comparative SAR : Test analogs (e.g., 5a-f amides vs. 6a-c ureas) under identical conditions to isolate substituent effects .
Q. Methodological Tables
Table 1. Key Reaction Conditions for Derivative Synthesis
Reaction Type | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Acid Chloride | SOCl₂, DMF, 0°C→RT | 85-90 | |
Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, 80°C | 70-75 | |
Cyclization | NH₂NH₂·H₂O, p-TsOH, THF | 60-65 |
Table 2. Spectroscopic Data for Core Structure
Technique | Key Signals | Reference |
---|---|---|
¹H NMR (DMSO) | δ 3.90 (s, CH₃), δ 8.15 (s, pyrazole H) | |
FT-IR | 1715 cm⁻¹ (C=O), 1120 cm⁻¹ (C-F) | |
HRMS | m/z 227.9527 [M+H]⁺ |
属性
IUPAC Name |
4-bromo-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O2/c1-12-4(6(8,9)10)2(7)3(11-12)5(13)14/h1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEIDVTXLPLSCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497833-03-1 | |
Record name | 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。